![molecular formula C14H10FN3OS B2632581 N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-67-1](/img/structure/B2632581.png)
N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide, also known as FBH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FBH is a derivative of benzothiazole, a heterocyclic compound that has been widely studied for its biological and pharmacological properties. In
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives, including N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .
Anti-Inflammatory Properties
Compounds with a benzothiazole core have been found to exhibit anti-inflammatory activity . This suggests that N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties . These compounds have shown cytotoxic activity on various human tumor cell lines .
Antimicrobial Activity
Benzothiazole compounds have been found to possess antimicrobial properties . This suggests that N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide could potentially be used in the treatment of various bacterial infections.
Antifungal Activity
In addition to their antimicrobial properties, benzothiazole compounds have also been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Properties
Benzothiazole compounds have been found to possess antiviral properties . This suggests that N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide could potentially be used in the treatment of viral infections.
Neuroprotective Properties
Benzothiazole compounds have been found to possess neuroprotective properties . This suggests that N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide could potentially be used in the treatment of neurodegenerative disorders.
Green Chemistry Applications
Benzothiazole compounds have been synthesized using green chemistry techniques . This suggests that N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide could potentially be synthesized using environmentally friendly methods.
Mechanism of Action
Target of Action
N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of this compound is likely to be the DprE1 enzyme, which is crucial for the survival of M. tuberculosis .
Mode of Action
The interaction of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide with its target, DprE1, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide affects the biochemical pathways associated with the survival and proliferation of M. tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall and ultimately, the death of the bacteria .
Pharmacokinetics
Given its molecular structure, it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide’s action result in the death of M. tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, the death of the bacteria .
Action Environment
The action, efficacy, and stability of N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other substances, and the temperature . .
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDATZFQOYUNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
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